- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situJournal of Organic Chemistry, 1985, 50(12), 2019-25,
Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

92611-10-4 structure
Nome del prodotto:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE
- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine
- methoxy N,N,N',N'-tetraisopropylphosphordiamidite
- methyl N,N,N',N'-tetraisopropylphosphordiamidite
- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite
- methyl tetraisopropylphosphorodiamidite
- Bis(diisopropylamino)methoxyphosphine
- Bis(diisopropylamino)methoxyphosphine;
- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)
- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite
- 92611-10-4
- SCHEMBL631105
- AKOS024375420
- G78188
- DTXSID40352994
- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite
- bis(diisopropylamino) methoxyphosphine
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester
- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE
- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite
- DB-009762
- starbld0015074
- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%
- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine
-
- MDL: MFCD00451020
- Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3
- Chiave InChI: YFYBXOIQXOOUCI-UHFFFAOYSA-N
- Sorrisi: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C
Proprietà calcolate
- Massa esatta: 278.21200
- Massa monoisotopica: 262.21740061g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 7
- Complessità: 172
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 15.7Ų
- Conta Tautomer: niente
- XLogP3: 3.6
Proprietà sperimentali
- Colore/forma: liquido
- Densità: 0.915 g/mL at 25 °C(lit.)
- Punto di ebollizione: 74-75 °C/0.45 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
- Indice di rifrazione: n20/D 1.461(lit.)
- PSA: 42.59000
- LogP: 3.97850
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 14-36/37/38
- Istruzioni di sicurezza: 7-26-36
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R14; R36/37/38
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Dati doganali
- CODICE SA:2929909090
- Dati doganali:
Codice doganale cinese:
2929909090Panoramica:
2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 99% | 100mg |
¥0.0 | 2023-07-10 | |
1PlusChem | 1P003SHS-5g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 5g |
$113.00 | 2024-04-20 | |
1PlusChem | 1P003SHS-10g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 10g |
$178.00 | 2024-04-20 | |
Aaron | AR003SQ4-5g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 5g |
$100.00 | 2025-02-12 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-5g |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 99% | 5g |
¥775.0 | 2024-07-19 | |
1PlusChem | 1P003SHS-1g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 1g |
$60.00 | 2024-04-20 | |
Aaron | AR003SQ4-250mg |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 250mg |
$15.00 | 2025-02-12 | |
A2B Chem LLC | AB76096-10g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 10g |
$194.00 | 2024-05-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 5g |
¥1181.16 | 2023-12-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-235832-5 g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |
92611-10-4 | 5g |
¥1,091.00 | 2023-07-10 |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite methodMethods in Enzymology, 1987, 154, 287-313,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt
Riferimento
- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether
Riferimento
- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivativesChemistry Letters, 1986, (8), 1401-4,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt
Riferimento
- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cellsNucleic Acids Research, 2018, 46(8), 4013-4021,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supportsNucleic Acids Research, 1984, 12(10), 4051-61,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
Riferimento
- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt
Riferimento
- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Chloroform ; 10 min, rt
Riferimento
- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S BondsOrganic Letters, 2022, 24(29), 5324-5328,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilizationRecueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C
Riferimento
- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amineJournal of Medicinal Chemistry, 2021, 64(14), 10059-10101,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting groupJournal of Organic Chemistry, 1989, 54(7), 1657-64,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotidesChemistry Letters, 1984, (7), 1229-32,
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Letteratura correlata
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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